molecular formula C14H16N4O B4214987 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B4214987
M. Wt: 256.30 g/mol
InChI Key: JGTWWHGQENOAIG-UHFFFAOYSA-N
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Description

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that features a pyrimidine ring fused with an indazole structure

Preparation Methods

The synthesis of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the construction of the indazole moiety. The Vilsmeier-Haack reaction is often employed to introduce formyl groups, which are then further modified to achieve the desired structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine or indazole rings. Common reagents include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or block cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-methyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-8-4-12-11(13(19)5-8)7-15-18(12)14-16-9(2)6-10(3)17-14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWWHGQENOAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=NN2C3=NC(=CC(=N3)C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 3
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 4
Reactant of Route 4
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 5
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 6
1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

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